molecular formula C23H29N3O2S2 B4274279 5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4274279
M. Wt: 443.6 g/mol
InChI Key: OGZWTWIDFCTHOK-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as methyl, morpholinyl, and benzylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative of the thieno[2,3-d]pyrimidine.

    Attachment of the Morpholinyl Group: The morpholinyl group is typically introduced through an alkylation reaction, where a morpholine derivative reacts with an appropriate alkylating agent.

    Methylation: The final step involves the methylation of the thieno[2,3-d]pyrimidine core at the 5 and 6 positions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the thieno[2,3-d]pyrimidine core, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylthio and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s thieno[2,3-d]pyrimidine core can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. The benzylthio and morpholinyl groups enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5,6-dimethyl-2-[(2-methylbenzyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
  • 5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to the presence of the morpholinyl group, which imparts distinct electronic and steric properties. This makes it more versatile in its interactions with biological targets compared to similar compounds that lack this group.

Properties

IUPAC Name

5,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-3-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-16-7-4-5-8-19(16)15-29-23-24-21-20(17(2)18(3)30-21)22(27)26(23)10-6-9-25-11-13-28-14-12-25/h4-5,7-8H,6,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZWTWIDFCTHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 2
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 3
Reactant of Route 3
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 4
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 5
Reactant of Route 5
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 6
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

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